N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine
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Overview
Description
N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Mechanism of Action
Target of Action
N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine is a thiazole derivative . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects Thiazole derivatives have been reported to target various enzymes and proteins, such as cyclooxygenase (cox) enzymes in the case of anti-inflammatory activity .
Mode of Action
For instance, some thiazole derivatives have been shown to inhibit COX enzymes, which play a key role in the inflammatory response .
Biochemical Pathways
For example, in the case of anti-inflammatory activity, thiazole derivatives can inhibit the COX enzymes, thereby affecting the synthesis of prostaglandins, which are key mediators of inflammation .
Result of Action
For instance, some thiazole derivatives have been shown to exhibit anti-inflammatory activity by inhibiting COX enzymes and reducing the production of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine typically involves the reaction of 2-amino-5-methylthiazole with benzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dioxane under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common reagents include alkyl halides or acyl chlorides, resulting in the formation of substituted thiazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
- N-benzyl-5-methyl-1,3-thiazol-2-amine
- N-benzyl-1,3-thiazol-2-amine
- N-benzyl-5-ethyl-1,3-thiazol-2-amine
Comparison: N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine is unique due to the presence of both benzyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced antimicrobial or anticancer properties due to the specific electronic and steric effects imparted by the substituents.
Properties
IUPAC Name |
N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-10-8-13-12(15-10)14(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCDELFRZJIGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N(C)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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